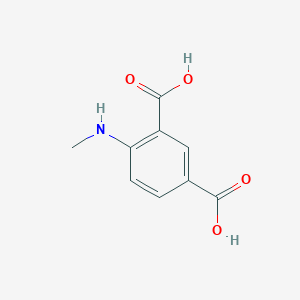
4-(Methylamino)benzene-1,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenedicarboxylicacid, 4-(methylamino)- is a chemical compound with the molecular formula C9H9NO4 It is a derivative of benzenedicarboxylic acid, where one of the carboxyl groups is substituted with a methylamino group
Méthodes De Préparation
The synthesis of 1,3-Benzenedicarboxylicacid, 4-(methylamino)- typically involves the reaction of 1,3-benzenedicarboxylic acid with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve more advanced techniques and equipment to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1,3-Benzenedicarboxylicacid, 4-(methylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3-Benzenedicarboxylicacid, 4-(methylamino)- has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.
Medicine: It may have potential therapeutic applications, although further research is needed to fully understand its effects.
Industry: This compound can be used in the production of various materials and chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Benzenedicarboxylicacid, 4-(methylamino)- involves its interaction with specific molecular targets and pathways. The methylamino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
1,3-Benzenedicarboxylicacid, 4-(methylamino)- can be compared with other similar compounds, such as:
1,3-Benzenedicarboxylic acid: The parent compound without the methylamino substitution.
4-Aminobenzoic acid: A similar compound with an amino group instead of a methylamino group.
Methyl 1,3-benzenedicarboxylate: A methyl ester derivative of 1,3-benzenedicarboxylic acid.
Propriétés
Numéro CAS |
779349-89-2 |
|---|---|
Formule moléculaire |
C9H9NO4 |
Poids moléculaire |
195.17 g/mol |
Nom IUPAC |
4-(methylamino)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C9H9NO4/c1-10-7-3-2-5(8(11)12)4-6(7)9(13)14/h2-4,10H,1H3,(H,11,12)(H,13,14) |
Clé InChI |
UWMMOZYVUBABMV-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=C(C=C1)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


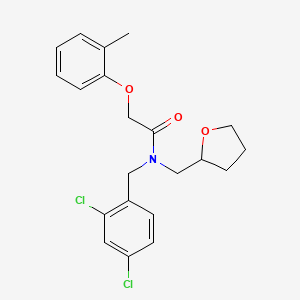
![1-[3-(4-Chloro-3,5-dimethylphenoxy)propyl]-8-methylidene-3,1-benzoxazin-1-ium-2,4-dione](/img/structure/B12113511.png)
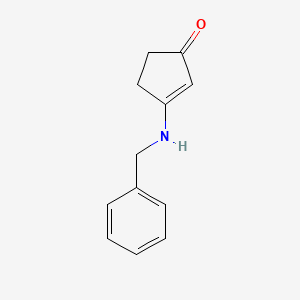
![Glycine, N-[N-(N-L-a-aspartyl-L-tyrosyl)-L-methionyl]-, hydrogen sulfate(ester)](/img/structure/B12113518.png)
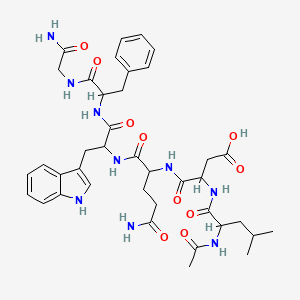
![5-butyl-1H-benzo[d]imidazole](/img/structure/B12113535.png)
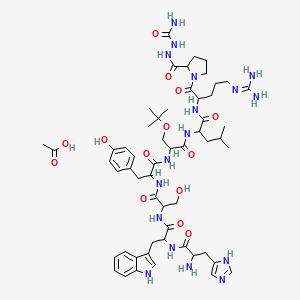
![Phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]-](/img/structure/B12113540.png)
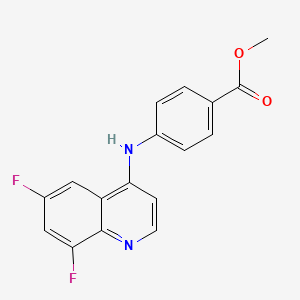
![2-Phenylbenzo[d]oxazole-5-carbohydrazide](/img/structure/B12113548.png)

![1-(2-Piperidin-1-yl-ethyl)-[1,4]diazepane](/img/structure/B12113555.png)
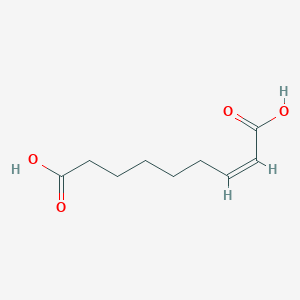
![1-Phenyl-4-[(6-propoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B12113557.png)
